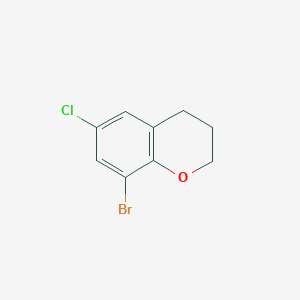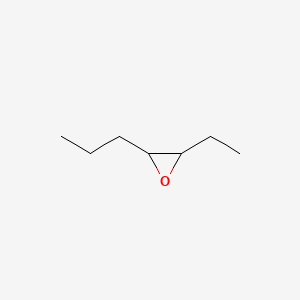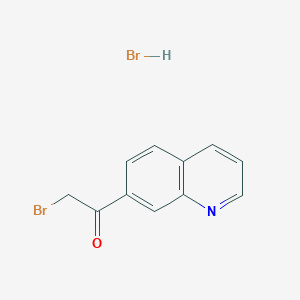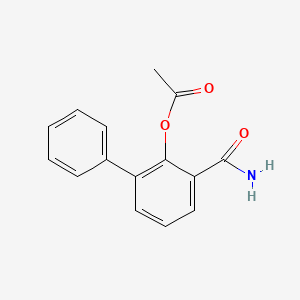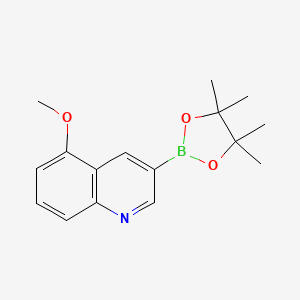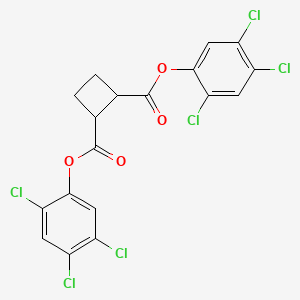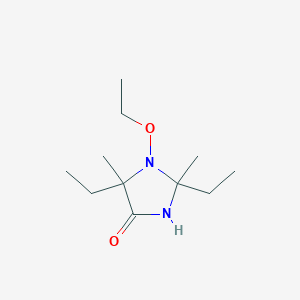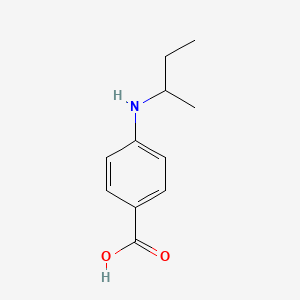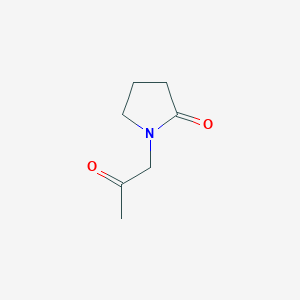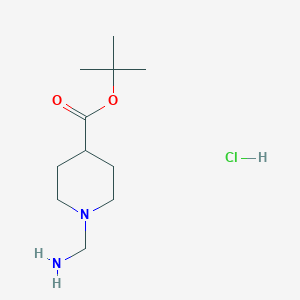
Tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BOC-AMINOMETHYL PIPERIDINE-HCl typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal. This intermediate is then reacted with tert-butyl carbamate to generate an imine, which is subsequently reduced using Pd/C catalytic hydrogenation to yield 4-BOC-AMINOMETHYL PIPERIDINE .
Industrial Production Methods
In industrial settings, the production of 4-BOC-AMINOMETHYL PIPERIDINE-HCl follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, efficient reaction conditions, and scalable purification methods to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-BOC-AMINOMETHYL PIPERIDINE-HCl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Reduction Reactions: The imine intermediate in its synthesis can be reduced to form the final product.
Protection and Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.
Reduction: Catalytic hydrogenation using Pd/C is a common method.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the BOC group.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
4-BOC-AMINOMETHYL PIPERIDINE-HCl is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-BOC-AMINOMETHYL PIPERIDINE-HCl depends on its specific application. In medicinal chemistry, it acts as a precursor to various active pharmaceutical ingredients. For example, it can be used to synthesize piperidine-4-carboxamide derivatives, which are potent CCR5 antagonists with anti-HIV-1 activity . The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-BOC-AMINOMETHYL PIPERIDINE-HCl can be compared with other similar compounds, such as:
4-Amino-1-BOC-piperidine: Used in the synthesis of bromodomain inhibitors and HepG2 cell cycle inhibitors.
1-BOC-4-piperidone: Another piperidine derivative used in organic synthesis.
4-Aminopiperidine: A simpler derivative used in various chemical reactions.
Properties
Molecular Formula |
C11H23ClN2O2 |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)9-4-6-13(8-12)7-5-9;/h9H,4-8,12H2,1-3H3;1H |
InChI Key |
DGLBZOQMUNSFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



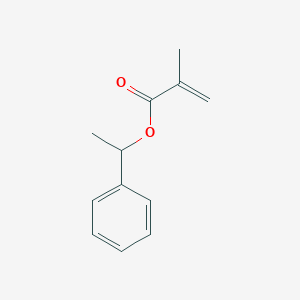
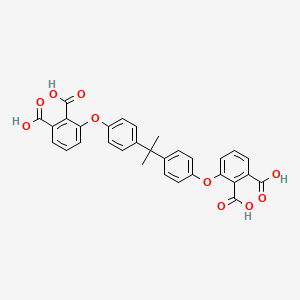
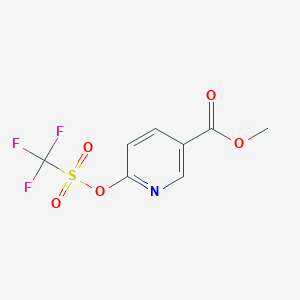
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
